6,6'-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol)
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Overview
Description
6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is an organic compound with the molecular formula C34H47O2P. It is known for its antioxidant properties and is used in various industrial applications to stabilize polymers and other materials. The compound is characterized by the presence of a phenylphosphane group linked to two 2,4-di-tert-butylphenol units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) typically involves the reaction of phenylphosphane with 2,4-di-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylphosphane and 2,4-di-tert-butylphenol, with the reaction often catalyzed by a Lewis acid such as aluminum phenoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Substitution: It can participate in substitution reactions where the phenolic hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the reagents used, various substituted phenolic compounds can be formed.
Scientific Research Applications
6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential effects on cell growth and viability.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The antioxidant properties of 6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation of materials. The phenolic hydroxyl groups play a crucial role in this mechanism by stabilizing the free radicals formed during the oxidation process .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in stabilizing polymers.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product with known cell growth-inhibiting properties.
Uniqueness
6,6’-(Phenylphosphanediyl)bis(2,4-di-tert-butylphenol) is unique due to the presence of the phenylphosphane group, which enhances its antioxidant properties and makes it more effective in stabilizing materials compared to other similar compounds.
Properties
Molecular Formula |
C34H47O2P |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylphosphanyl]phenol |
InChI |
InChI=1S/C34H47O2P/c1-31(2,3)22-18-25(33(7,8)9)29(35)27(20-22)37(24-16-14-13-15-17-24)28-21-23(32(4,5)6)19-26(30(28)36)34(10,11)12/h13-21,35-36H,1-12H3 |
InChI Key |
MRMRFJQWXPICQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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